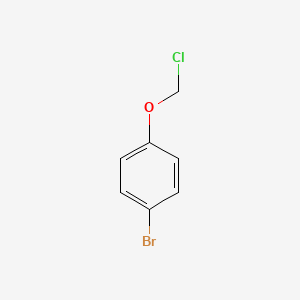

1-Bromo-4-(chloromethoxy)benzene

Vue d'ensemble

Description

“1-Bromo-4-(chloromethoxy)benzene” is a chemical compound with the molecular formula C7H6BrClO . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a bromine atom (Br), a chlorine atom (Cl), and a methoxy group (OCH3) attached to it . The exact positions of these substituents on the benzene ring would be determined by the specific synthesis method used .Chemical Reactions Analysis

As a benzene derivative, “this compound” can undergo various types of chemical reactions. These include electrophilic aromatic substitution reactions, where the compound acts as a nucleophile and reacts with an electrophile . The specific reactions and products would depend on the conditions and the reactants used .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. For example, its molecular weight is 205.480 g/mol . Other properties such as boiling point, melting point, and density would need to be determined experimentally .Applications De Recherche Scientifique

Ring Halogenations and Synthesis

- 1-Bromo-4-(chloromethoxy)benzene is used in the field of organic synthesis, particularly in ring halogenations of polyalkylbenzenes. It has been utilized for the preparation of mixed halogenated compounds such as 2-bromo-4-iodo-1,3,5-trimethylbenzene (Bovonsombat & Mcnelis, 1993).

Thermophysical Property Studies

- This compound has been studied for its impact on the thermophysical properties of binary liquid mixtures, such as mixtures of 1,4-dioxane with bromobenzene. These studies are important for understanding molecular interactions and the behavior of liquid mixtures (Ramesh, Yunus, & Ramesh, 2015).

Fluorescence Properties

- Research has been conducted on the synthesis of derivatives like 1-Bromo-4-(2,2-diphenylvinyl) benzene for their fluorescence properties. These studies explore the potential of such derivatives in photoluminescence applications (Liang Zuo-qi, 2015).

Synthesis of Graphene Nanoribbons

- This compound serves as a precursor in the bottom-up synthesis of graphene nanoribbons. These are explored for their applications in nanotechnology and materials science (Patil et al., 2012).

Study of Molecular Interactions

- Its derivatives are studied to understand the self-assembly processes at molecular levels. This includes research on how molecular structure and functional groups influence arrangements on surfaces like graphite (Li et al., 2012).

Applications in Organic Chemistry

- It is used in various organic reactions, such as the chloromethylation of benzene and alkylbenzenes. These reactions are fundamental in the synthesis of a wide range of organic compounds (Olah et al., 1976).

Experimental Studies in Spectroscopy

- Studies include the investigation of compounds like 1-bromo-4-chlorobenzene using spectroscopic methods (FT-IR and FT-Raman), which are essential in the field of analytical chemistry for molecular characterization (Udayakumar, Periandy, & Ramalingam, 2011).

Mécanisme D'action

Target of Action

1-Bromo-4-(chloromethoxy)benzene is a type of polysubstituted benzene . The primary targets of this compound are likely to be organic molecules that can undergo electrophilic aromatic substitution reactions . These targets play a crucial role in the synthesis of complex organic molecules, where the compound can act as an intermediate.

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . This reaction involves the replacement of a hydrogen atom in the aromatic system with an electrophile, in this case, the bromine or chloromethoxy group . The resulting changes include the formation of new carbon-bromine or carbon-chloromethoxy bonds, altering the chemical structure and properties of the target molecule .

Biochemical Pathways

Given its reactivity, it can be inferred that it may be involved in various organic synthesis pathways, particularly those requiring the introduction of bromine or chloromethoxy groups . The downstream effects of these pathways would depend on the specific context of the reaction and the other reactants involved.

Pharmacokinetics

Like other similar organic compounds, its bioavailability would likely be influenced by factors such as its lipophilicity, molecular weight (187034 g/mol for the bromo compound , 142.583 g/mol for the chloro compound ), and the presence of functional groups that can participate in hydrogen bonding .

Safety and Hazards

As with any chemical compound, handling “1-Bromo-4-(chloromethoxy)benzene” would require appropriate safety measures. These might include avoiding ingestion and inhalation, using personal protective equipment, and ensuring adequate ventilation . The specific hazards associated with this compound would depend on its physical and chemical properties .

Orientations Futures

The future directions for research on “1-Bromo-4-(chloromethoxy)benzene” could include exploring its potential uses in various chemical reactions and studying its properties under different conditions . Additionally, further studies could investigate its synthesis and mechanism of action in more detail .

Propriétés

IUPAC Name |

1-bromo-4-(chloromethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c8-6-1-3-7(4-2-6)10-5-9/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLNKRJLMJMRAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

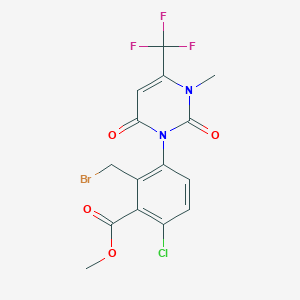

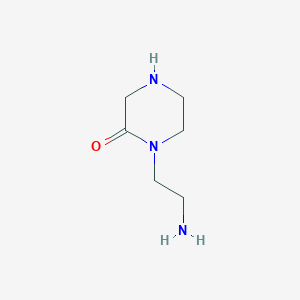

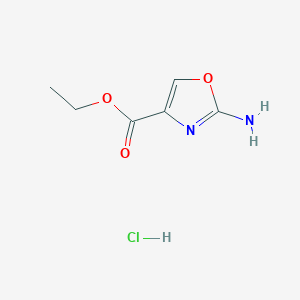

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N''-Propane-1,3-diylbis[N'-octadecylurea]](/img/structure/B3262508.png)

![N-[3-(methanesulfonamido)propyl]methanesulfonamide](/img/structure/B3262517.png)